molecular formula C24H19NO5S B407440 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide CAS No. 406475-45-4

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide

Cat. No.: B407440
CAS No.: 406475-45-4
M. Wt: 433.5g/mol
InChI Key: QBEBWLVKRWQKKY-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a useful research compound. Its molecular formula is C24H19NO5S and its molecular weight is 433.5g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which contributes to its aromatic properties and potential biological activities. Its molecular formula is C25H23N2O4SC_{25}H_{23}N_{2}O_{4}S, indicating the presence of functional groups that may influence its reactivity and biological effects. The sulfonamide group is particularly noteworthy, as it is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.

Property Details
Molecular FormulaC25H23N2O4S
Molecular Weight465.53 g/mol
Functional GroupsBenzofuran, Acetyl, Sulfonamide

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For example, studies have shown that certain benzofuran compounds induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific compound this compound has not been extensively studied in isolation; however, its structural similarities to other active benzofurans suggest potential anticancer properties.

The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds, potential mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways related to cell survival or apoptosis.

Case Studies and Research Findings

  • Antitumor Activity Study:
    A study investigating a series of benzofuran derivatives found that certain compounds significantly inhibited growth in various cancer cell lines, including leukemia and lung cancer cells. The inhibition rates were notably high at concentrations as low as 10 μM .
  • Antimicrobial Evaluation:
    Another study synthesized benzofuran derivatives and tested them against M. tuberculosis strains. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBWLVKRWQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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